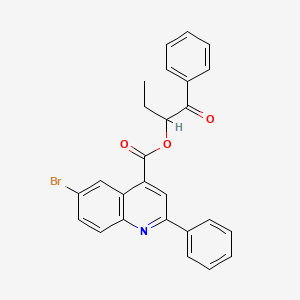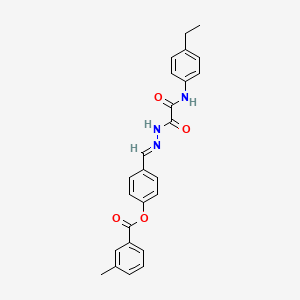
1-Benzoylpropyl 6-bromo-2-phenyl-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ベンゾイルプロピル 6-ブロモ-2-フェニル-4-キノリンカルボン酸エステルは、分子式C26H20BrNO3、分子量474.36 g/molの複雑な有機化合物です 。この化合物は、医薬品化学や材料科学における幅広い用途で知られるキノリンカルボン酸エステルファミリーの一部です。
準備方法
合成経路と反応条件
1-ベンゾイルプロピル 6-ブロモ-2-フェニル-4-キノリンカルボン酸エステルの合成は、通常、多段階有機反応を伴います。一般的な方法の1つは、キノリンコアの調製から始まり、その後、ブロモ化され、続いてベンゾイルプロピル基によるエステル化が行われます。主要なステップには以下が含まれます。
キノリンコアの形成: これは、硫酸と酸化剤の存在下でアニリンとグリセリンを縮合させるスクラップ合成によって達成できます。
ブロモ化: 次に、キノリンコアは、臭素またはN-ブロモスクシンイミド(NBS)を使用して、制御された条件下でブロモ化され、目的の位置に臭素原子を導入します。
エステル化: ブロモ化されたキノリンは、ピリジンまたはトリエチルアミンなどの塩基の存在下で、ベンゾイルプロピルクロリドとエステル化して最終生成物を形成します。
工業生産方法
この化合物の工業生産は、同様のステップがより大規模に行われ、収量と純度が最適化されている可能性があります。連続フローリアクターと自動合成プラットフォームを使用して、効率とスケーラビリティを高めることができます。
化学反応の分析
反応の種類
1-ベンゾイルプロピル 6-ブロモ-2-フェニル-4-キノリンカルボン酸エステルは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
置換反応: 臭素原子は、アミン、チオール、またはアルコキシドなどの他の求核剤で置換できます。
酸化と還元: キノリン環は、特定の条件下で酸化または還元することができ、その電子特性を変化させます。
加水分解: エステル基は、対応するカルボン酸とアルコールを生成するために加水分解できます。
一般的な試薬と条件
置換: 極性非プロトン性溶媒(例:DMF、DMSO)中のアジ化ナトリウムまたはチオレートカリウムなどの求核剤。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
加水分解: 塩酸または水酸化ナトリウムを使用して酸性または塩基性条件。
主要な製品
置換: 製品は、アジド、チオール、またはアルコキシ誘導体などの使用された求核剤によって異なります。
酸化/還元: さまざまな酸化状態を持つ、変更されたキノリン誘導体。
加水分解: ベンゾイルプロピルアルコールと6-ブロモ-2-フェニル-4-キノリンカルボン酸。
科学的研究の応用
1-ベンゾイルプロピル 6-ブロモ-2-フェニル-4-キノリンカルボン酸エステルは、科学研究でいくつかの用途があります。
医薬品化学: 特に抗癌剤と抗菌剤の研究において、新しい薬剤を開発するための足場として役立ちます。
材料科学: 有機半導体と発光ダイオード(LED)の合成に使用されます。
生物学的調査: 生物学的巨大分子との相互作用とその生化学プローブとしての可能性について調査されています。
工業化学: 有機合成のための新しい触媒と試薬の開発に使用されます。
作用機序
1-ベンゾイルプロピル 6-ブロモ-2-フェニル-4-キノリンカルボン酸エステルの作用機序は、その用途によって異なります。
医薬品化学: 病原体または癌細胞における細胞プロセスを妨害する、特定の酵素または受容体を阻害する可能性があります。
材料科学: 電子デバイスの電子ドナーまたはアクセプターとして機能し、電荷移動を促進します。
類似化合物との比較
類似化合物
独自性
1-ベンゾイルプロピル 6-ブロモ-2-フェニル-4-キノリンカルボン酸エステルは、その特定の置換パターンが反応性と生物学的標的との相互作用に影響を与える可能性があるため、独自です。ベンゾイル基と臭素基の両方が存在することは、さらなる官能基化のための多用途な部位を提供し、合成化学において貴重な化合物にします。
特性
CAS番号 |
355429-39-9 |
|---|---|
分子式 |
C26H20BrNO3 |
分子量 |
474.3 g/mol |
IUPAC名 |
(1-oxo-1-phenylbutan-2-yl) 6-bromo-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H20BrNO3/c1-2-24(25(29)18-11-7-4-8-12-18)31-26(30)21-16-23(17-9-5-3-6-10-17)28-22-14-13-19(27)15-20(21)22/h3-16,24H,2H2,1H3 |
InChIキー |
PBAGUYCCYNAGNI-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12040425.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12040430.png)
![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040431.png)
![N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040447.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B12040465.png)

![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040469.png)
![3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid](/img/structure/B12040471.png)


![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12040498.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040503.png)

